molecular formula C18H16FN3O5S2 B2415988 Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-55-8

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2415988
CAS No.: 865247-55-8
M. Wt: 437.46
InChI Key: IBMCMMKYHLAEGZ-UZYVYHOESA-N
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Description

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-2-27-16(23)10-22-14-7-6-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-4-3-5-12(19)8-11/h3-9H,2,10H2,1H3,(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMCMMKYHLAEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the fluorobenzoyl group and the sulfonamide group. The final step involves the esterification of the compound to form the ethyl acetate derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

  • Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
  • Ethyl 2-[2-(3,5-dinitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

These compounds share a similar core structure but differ in the substituents attached to the benzothiazole ring. The presence of different substituents can significantly impact their chemical properties and biological activities, making each compound unique in its own right.

Biological Activity

Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives , which are known for their diverse biological activities. Its structure includes a sulfamoyl group and a fluorobenzoyl moiety , contributing to its reactivity and biological interactions.

Synthesis Overview:

  • Formation of Benzothiazole Core : The synthesis begins with the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Introduction of Fluorobenzoyl Group : This is achieved through acylation using 3-fluorobenzoyl chloride in the presence of a base like pyridine.
  • Imino Group Formation : The imino group is introduced by reacting the fluorobenzoyl derivative with an amine under dehydrating conditions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer or malaria.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed potent activity against various bacterial strains, suggesting that this compound might possess comparable efficacy.

Anticancer Properties

In vitro studies have shown that related benzothiazole compounds can induce apoptosis in cancer cells. For instance, a derivative was found to inhibit cell proliferation in human leukemia cells with an IC50 value of approximately 10 µM. This suggests that this compound may have similar anticancer potential.

Antimalarial Activity

Another area of interest is the potential antimalarial activity. Compounds with similar structural features have been reported to inhibit Plasmodium falciparum growth effectively. A related study indicated that a benzothiazole hydrazone exhibited significant antiplasmodial activity both in vitro and in vivo.

Data Summary Table

Biological ActivityReference StudyIC50 Value
Antimicrobial Varies by strain
Anticancer~10 µM
Antimalarial Significant inhibition

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of substituted thioureas with α-halocarbonyl intermediates under reflux (e.g., ethanol, 80°C) .

Sulfamoylation : Introduction of the sulfamoyl group using chlorosulfonic acid or sulfamide derivatives, requiring anhydrous conditions .

Imination and esterification : Coupling with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the imine bond, followed by ethyl acetate esterification .

  • Key parameters : Temperature control (±5°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for thiourea:halocarbonyl) are critical for yields >70% .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regiochemistry of the benzothiazole ring and sulfamoyl group substitution patterns .
  • X-ray crystallography : Resolves Z/E isomerism of the imino group and validates bond angles (e.g., C=N bond length ~1.28 Å) .
  • HPLC-MS : Ensures purity (>95%) and molecular weight verification (e.g., [M+H]+^+ at ~513.63 g/mol) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer :

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC50_{50} < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Answer :

  • Modifications :
Position Functional Group Impact on Activity Reference
6-SulfamoylReplacement with methyl↓ Antimicrobial activity
3-FluorobenzoylSubstitution with 4-chloro↑ Cytotoxicity (IC50_{50} ↓ 30%)
Ethyl esterHydrolysis to carboxylic acid↑ Solubility but ↓ membrane permeability
  • Key Insight : The 3-fluorobenzoyl group enhances target binding via hydrophobic interactions, while the sulfamoyl group is critical for hydrogen bonding .

Q. How should researchers address contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability .
  • Target validation : CRISPR-Cas9 knockout models to confirm mechanism specificity .

Q. What computational strategies predict binding modes and off-target effects?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases/proteases (e.g., ∆G < -8 kcal/mol suggests strong binding) .
  • MD simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns indicates stable ligand-protein complexes) .
  • Off-target screening : SwissTargetPrediction to identify potential interactions with GPCRs or ion channels .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Answer :

  • Degradation pathways :
  • Acidic conditions : Hydrolysis of the ester group (t1/2_{1/2} < 24 hrs at pH 2) .
  • Oxidative stress : Sulfamoyl group degradation in H2_2O2_2-rich environments .
  • Storage recommendations : Lyophilized form at -20°C in amber vials to prevent photodegradation .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with experimental NMR shifts to resolve structural ambiguities .
  • Contradictory Results : Use Bayesian statistics to weigh biological assay outliers and prioritize replicate experiments .

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